TC-G 1005, also known as (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, is a novel compound that acts as a selective agonist for the TGR5 receptor (also known as GPBAR1). This compound has garnered attention due to its potential applications in metabolic disorders, particularly in glucose regulation and the modulation of bile acid signaling pathways. TC-G 1005 has been shown to increase plasma levels of glucagon-like peptide-1 and reduce blood glucose levels in animal models, making it a candidate for therapeutic development in diabetes and related conditions .
TC-G 1005 is synthesized from commercially available starting materials through a series of chemical reactions. It belongs to the class of quinoxaline derivatives and is specifically classified as a TGR5 agonist. The compound has been studied for its pharmacological effects on various biological systems, particularly in relation to bile acid signaling and glucose metabolism .
The synthesis of TC-G 1005 involves several key steps:
In industrial settings, the synthesis is optimized for large-scale production using automated systems and larger reaction vessels. Techniques such as recrystallization and chromatography are employed for purification to ensure high yield and purity of the final product.
The molecular formula of TC-G 1005 is C20H22N2O2, with a molecular weight of approximately 338.4 g/mol. The compound features a quinoxaline core structure with additional functional groups that contribute to its biological activity. The specific arrangement of atoms within TC-G 1005 allows it to interact selectively with the TGR5 receptor, facilitating its agonistic effects .
TC-G 1005 can undergo various chemical reactions:
Common reagents used in these reactions include:
TC-G 1005 acts primarily by activating the TGR5 receptor, which is involved in mediating bile acid signaling pathways. Upon activation, TGR5 influences various downstream signaling cascades that lead to increased secretion of glucagon-like peptide-1 from intestinal L-cells. This effect contributes to enhanced insulin secretion and improved glucose homeostasis . Studies have demonstrated that TC-G 1005 can inhibit cholinergic constriction in airway smooth muscle through this mechanism, highlighting its potential therapeutic applications beyond metabolic disorders .
TC-G 1005 has significant potential in scientific research, particularly in studies related to:
The compound's ability to selectively activate TGR5 positions it as a valuable tool in pharmacological studies aimed at understanding metabolic diseases and developing new therapeutic strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3